

Crystal structure analysis of 5-Methyl-1-phenyl-1H-pyrazole derivatives

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Compound of Interest

Compound Name: 5-Methyl-1-phenyl-1H-pyrazole

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An In-Depth Technical Guide to the Crystal Structure Analysis of **5-Methyl-1-phenyl-1H-pyrazole** Derivatives

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The **5-Methyl-1-phenyl-1H-pyrazole** scaffold is a "privileged structure" in drug design, meaning it is frequently found in potent, selective, and drug-like molecules.^{[2][3][4]} Understanding the precise three-dimensional arrangement of atoms within these molecules is critical for elucidating structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents.^[1]

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline solid. This guide provides a comprehensive overview of the crystal structure analysis of **5-Methyl-1-phenyl-1H-pyrazole** derivatives, detailing experimental protocols, presenting comparative crystallographic data, and visualizing key workflows and structural features.

Experimental Protocols

The determination of crystal structures for **5-Methyl-1-phenyl-1H-pyrazole** derivatives involves a standardized set of procedures, from synthesis and crystallization to X-ray diffraction data collection and analysis.

Synthesis and Crystallization

The initial step is the chemical synthesis of the target pyrazole derivative. A common method involves a one-pot, two-component reaction. For example, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be prepared by refluxing an equimolar mixture of phenylhydrazine and dimethyl acetylene dicarboxylate (DMAD) in a suitable solvent mixture like toluene and dichloromethane.[\[5\]](#)

Following synthesis and purification, obtaining a single crystal of sufficient quality is paramount.

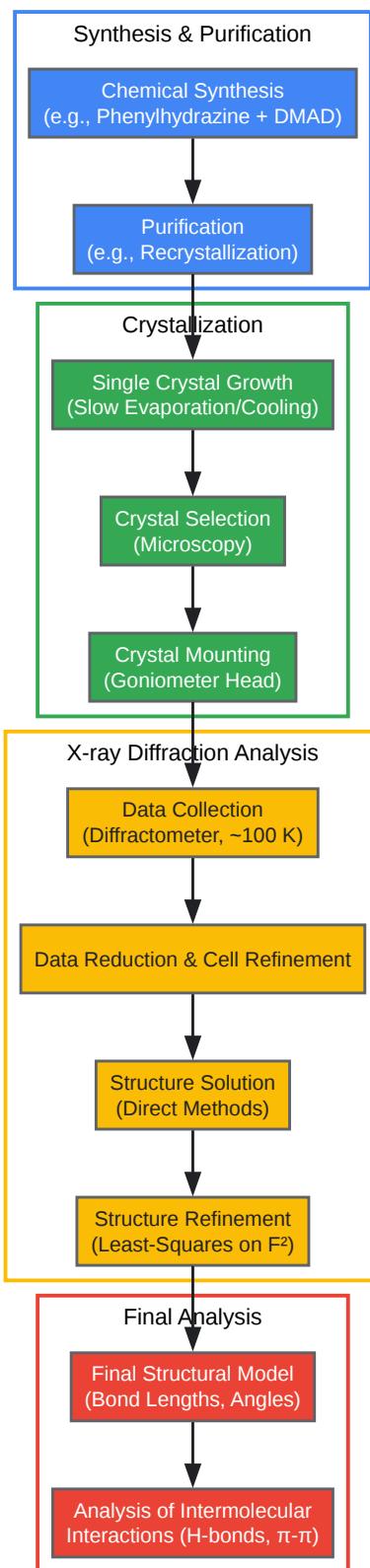
- **Crystal Growth:** A common technique is slow evaporation or cooling of a saturated solution of the compound. For instance, single crystals of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate were successfully grown by recrystallization from an ethanol solution.[\[5\]](#)
- **Crystal Selection:** A suitable single crystal is carefully selected under a polarizing microscope for its size, shape, and lack of visible defects.[\[1\]](#)
- **Mounting:** The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, in preparation for data collection.[\[1\]](#)

X-ray Diffraction Data Collection and Structure Refinement

- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled by a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.[\[1\]](#)[\[6\]](#) X-ray diffraction data are collected using a suitable X-ray source, such as Mo K α radiation, and a detector like a CCD area detector.[\[5\]](#)[\[7\]](#) A series of diffraction images are recorded as the crystal is rotated.[\[1\]](#)
- **Data Reduction:** The collected raw diffraction data are processed to correct for experimental factors. The intensities of the reflections are integrated, and the unit cell parameters are refined.[\[8\]](#)
- **Structure Solution:** The crystal structure is solved using direct methods, which is a common approach for determining the initial phases of the structure factors.[\[5\]](#)

- Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F^2 .^[5] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. All non-hydrogen atoms are typically refined anisotropically.

[5]



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General workflow for the crystal structure analysis of pyrazole derivatives.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for several **5-Methyl-1-phenyl-1H-pyrazole** derivatives, providing a basis for structural comparison.

Table 1: Crystallographic Data for Selected **5-Methyl-1-phenyl-1H-pyrazole** Derivatives

Parameter	$C_{17}H_{14}N_2O_2$ [7]	$C_{11}H_{10}N_2O_3$ [5] [9]	$C_{10}H_9N_3O_5S$ [2] [3]	$C_{31}H_{28}N_6$ [6]
Chemical Name	3-Methyl-5-phenoxyl-1-phenyl-1H-pyrazole-4-carbaldehyde	Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate	5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate	Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane
Formula	$C_{17}H_{14}N_2O_2$	$C_{11}H_{10}N_2O_3$	$C_{10}H_9N_3O_5S$	$C_{31}H_{28}N_6$
Crystal System	Monoclinic	Monoclinic	-	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	-	Cc
a (Å)	8.6207(1)	9.5408(16)	-	6.678(3)
b (Å)	7.1695(1)	9.5827(16)	-	21.730(9)
c (Å)	22.9228(3)	11.580(2)	-	17.831(7)
β (°)	99.168(1)	105.838(3)	-	94.922(7)
Volume (Å ³)	1398.67(3)	1018.5(3)	-	2578.2(19)
Z	4	4	-	4
Temp (K)	100	130(2)	-	150(2)
Radiation	Mo K α	Mo K α	-	Mo K α

Structural Commentary and Visualization

The final refined structure provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

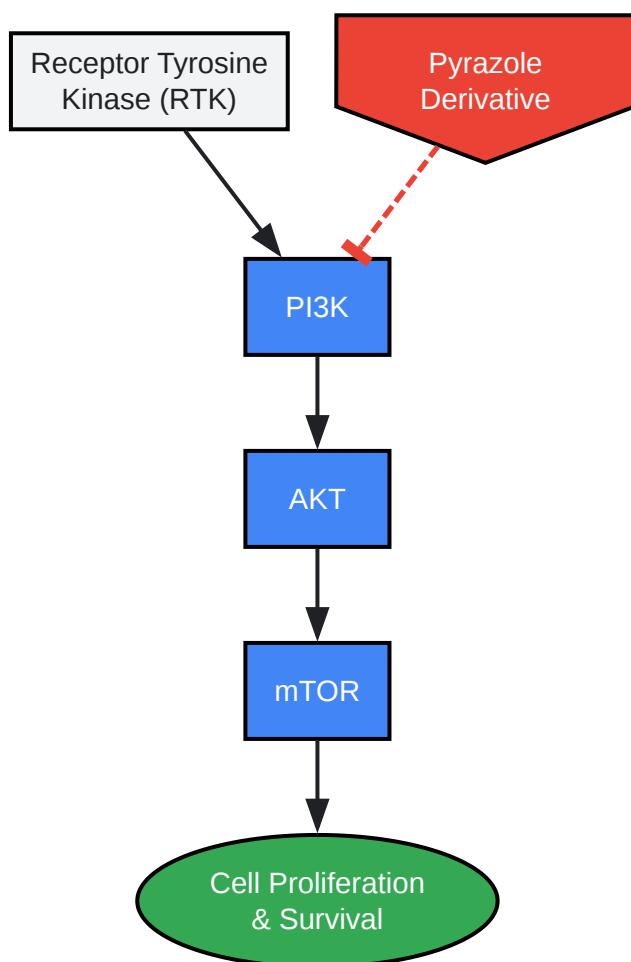
Core molecular structure of a **5-Methyl-1-phenyl-1H-pyrazole** derivative.

Key Structural Features

- Ring Planarity: The central pyrazole ring in these derivatives is generally reported to be planar or nearly planar.[1][10]
- Dihedral Angles: A significant structural parameter is the dihedral angle between the plane of the pyrazole ring and the attached phenyl ring at the N1 position. This angle is influenced by the substituents on both rings and affects the overall molecular conformation. For example, in Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this angle is 60.83(5)°.[5] In another derivative, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the angle is 73.67 (4)°.[7]
- Intermolecular Interactions: The crystal packing is often stabilized by a network of intermolecular interactions. Hydrogen bonds, such as O—H···N and C—H···O, are commonly observed, linking molecules into chains or dimers.[5][10] Additionally, C—H···π and π-π stacking interactions can play a crucial role in the supramolecular architecture.[10] For instance, the crystal structure of (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one is stabilized by N—H···O, C—H···O, C—H···π, and π-π interactions.[10]

Application in Drug Design

The detailed structural information obtained from X-ray crystallography is vital for understanding the SAR of pyrazole derivatives. By identifying the precise conformation and key interaction points of a molecule, researchers can design more potent and selective inhibitors for biological targets. Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]



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Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Conclusion

The crystal structure analysis of **5-Methyl-1-phenyl-1H-pyrazole** derivatives provides invaluable insights into their solid-state structures, molecular conformations, and intermolecular interactions. The comparative crystallographic data highlight the structural diversity within this class of compounds, which is influenced by the nature and position of various substituents. This detailed three-dimensional structural knowledge is paramount for the rational design and development of next-generation pyrazole-based therapeutics and advanced materials.

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